

2-Benzylxy-3-bromopyridine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Benzylxy-3-bromopyridine**

Cat. No.: **B1283523**

[Get Quote](#)

In-Depth Technical Guide to 2-Benzylxy-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Benzylxy-3-bromopyridine**, a key intermediate in organic synthesis.

Molecular Structure and Properties

2-Benzylxy-3-bromopyridine is a substituted pyridine derivative with a benzyl ether group at the 2-position and a bromine atom at the 3-position. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of **2-Benzylxy-3-bromopyridine**

| Property | Value | Reference |
|--------------------|--------------------------------------|---|
| Molecular Formula | C ₁₂ H ₁₀ BrNO | [1] [2] [3] |
| Molecular Weight | 264.12 g/mol | [1] [2] [3] |
| CAS Number | 52200-49-4 | [1] [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 175-178 °C (at 6 Torr) | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Benzyl-3-bromopyridine** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A common approach involves the benzylation of a corresponding hydroxypyridine precursor.

A potential synthetic pathway is illustrated in the workflow diagram below. This process would likely begin with a commercially available brominated hydroxypyridine, which is then reacted with a benzyl halide in the presence of a base to form the desired ether linkage.

General Synthetic Workflow for 2-Benzyl-3-bromopyridine

[Click to download full resolution via product page](#)**A potential synthetic workflow for 2-Benzyl-3-bromopyridine.**

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **2-Benzyl-3-bromopyridine** are not explicitly available in the current body of literature searched. However, a general procedure for a Williamson ether synthesis, which is the likely reaction type, is provided below. Researchers should optimize these conditions for the specific substrates.

General Protocol for Williamson Ether Synthesis:

- Preparation: To a solution of 2-hydroxy-3-bromopyridine in an anhydrous solvent such as DMF or THF, add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.
- Reaction: Allow the mixture to stir at room temperature for a specified time to ensure the formation of the alkoxide.
- Addition of Benzyl Halide: Add benzyl bromide (or chloride) dropwise to the reaction mixture.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of water.
- Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the pure **2-Benzyl-3-bromopyridine**.

Characterization Data

At present, publicly available experimental ¹H and ¹³C NMR spectral data for **2-Benzyl-3-bromopyridine** are limited. For definitive structural confirmation, it is recommended to acquire these spectra upon synthesis.

Applications in Research and Development

Substituted pyridines are crucial building blocks in medicinal chemistry and materials science. The presence of the benzyloxy and bromo functionalities on the pyridine ring of **2-Benzyl-3-bromopyridine** allows for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 3-position. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage. These features make **2-Benzyl-3-bromopyridine** a valuable intermediate for the synthesis of complex molecular architectures, including potential pharmaceutical candidates and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vibrantpharma.com [vibrantpharma.com]
- 2. scbt.com [scbt.com]
- 3. 2-Benzyl-3-bromopyridine , 98% , 52200-49-4 - CookeChem [cookechem.com]
- To cite this document: BenchChem. [2-Benzyl-3-bromopyridine molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283523#2-benzyl-3-bromopyridine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com